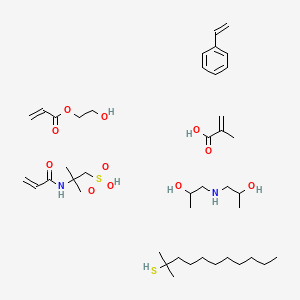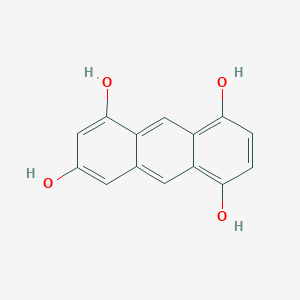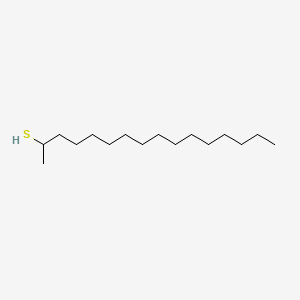
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and an ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 4-ethoxybenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropane ring or the carboxylic acid group, resulting in the formation of cyclopropyl alcohols or primary alcohols, respectively.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
- Oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
- Reduction of the carboxylic acid group can produce cyclopropylmethanol.
- Substitution of chlorine atoms can lead to various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyclopropane ring and chlorine atoms can influence its reactivity and binding affinity, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorocyclopropane-1-carboxylic acid: Lacks the ethoxyphenyl group, making it less complex.
1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid: Does not contain chlorine atoms, resulting in different reactivity.
2,2-Dichloro-1-phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethoxy group.
Uniqueness: The combination of the ethoxyphenyl group and dichlorocyclopropane moiety in (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
63935-58-0 |
|---|---|
Molekularformel |
C12H12Cl2O3 |
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
(1R)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
DQXVWYCZSNWWIU-LLVKDONJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@]2(CC2(Cl)Cl)C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)

![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)

![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)



![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

